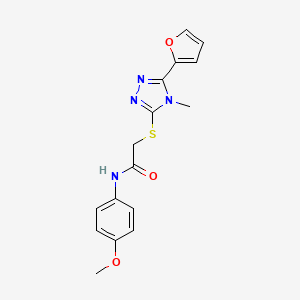
4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a heterocyclic organic compound with the molecular formula C9H12N2O It is known for its unique structure, which includes a pyridine ring substituted with a nitrile group and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the cyclocondensation of cyanoacetic ester with 4-hydroxy-4-methyl-2-pentanone in the presence of ammonium acetate . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
- 4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 1-Methyl-1,2,3,6-tetrahydro-4-pyridinecarbonitrile hydrochloride
- N,N-Diethyl-2-oxo-4,6,6-trimethyl-3-cyclohexene-1-carboxamide
Comparison: 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2,2,4-trimethyl-6-oxo-1,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c1-6-4-9(2,3)11-8(12)7(6)5-10/h4H2,1-3H3,(H,11,12) |
Clé InChI |
SCQOFMGAFNWKPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(C1)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083196.png)



![[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B15083210.png)



![4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B15083236.png)


![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083254.png)
![methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15083264.png)
![N-(2-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B15083270.png)
